molecular formula C20H25N5O9S2 B13859741 O-Desisopropyl-O-ethylCefpodoximeProxetil

O-Desisopropyl-O-ethylCefpodoximeProxetil

Cat. No.: B13859741
M. Wt: 543.6 g/mol
InChI Key: FXDWRZAFIUUKKP-POJSZAKFSA-N
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Description

O-Desisopropyl-O-ethylCefpodoximeProxetil is a derivative of Cefpodoxime Proxetil, which is a third-generation cephalosporin antibiotic. This compound is known for its antibacterial properties and is used to treat a variety of bacterial infections. It is particularly effective against Gram-positive and Gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Desisopropyl-O-ethylCefpodoximeProxetil involves multiple steps, starting from the parent compound, Cefpodoxime Proxetil. The process typically includes the removal of the isopropyl group and the addition of an ethyl group. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the transformation .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

O-Desisopropyl-O-ethylCefpodoximeProxetil undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions vary but often include controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .

Scientific Research Applications

O-Desisopropyl-O-ethylCefpodoximeProxetil has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry.

    Biology: It is used in studies involving bacterial resistance and antibiotic efficacy.

    Medicine: It is investigated for its potential use in treating various bacterial infections.

    Industry: It is used in the development of new antibacterial agents.

Mechanism of Action

The mechanism of action of O-Desisopropyl-O-ethylCefpodoximeProxetil involves inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Desisopropyl-O-ethylCefpodoximeProxetil is unique due to its specific structural modifications, which may enhance its antibacterial activity and pharmacokinetic properties compared to its parent compound and other similar cephalosporins .

Properties

Molecular Formula

C20H25N5O9S2

Molecular Weight

543.6 g/mol

IUPAC Name

1-ethoxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C20H25N5O9S2/c1-5-32-20(29)34-9(2)33-18(28)14-10(6-30-3)7-35-17-13(16(27)25(14)17)23-15(26)12(24-31-4)11-8-36-19(21)22-11/h8-9,13,17H,5-7H2,1-4H3,(H2,21,22)(H,23,26)/b24-12+/t9?,13-,17-/m1/s1

InChI Key

FXDWRZAFIUUKKP-POJSZAKFSA-N

Isomeric SMILES

CCOC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CSC(=N3)N)COC

Canonical SMILES

CCOC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC

Origin of Product

United States

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